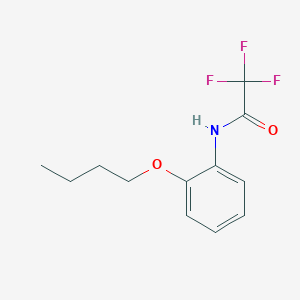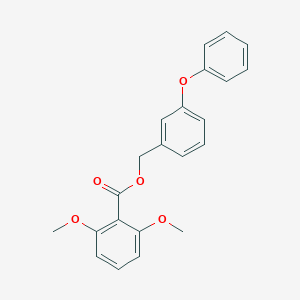
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research. BTF is a white crystalline solid that is soluble in organic solvents, such as chloroform, methanol, and acetone. It has a molecular weight of 329.33 g/mol and a melting point of 90-92 °C. BTF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of BTF is not fully understood. However, it has been proposed that BTF exerts its biological activities by interacting with specific molecular targets, such as enzymes, receptors, and signaling pathways. For example, BTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BTF has also been found to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BTF has also been shown to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. Furthermore, BTF has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
実験室実験の利点と制限
BTF has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has high purity and yield. BTF is also soluble in various organic solvents, allowing for easy preparation of solutions for experiments. However, BTF has some limitations for use in laboratory experiments. It is relatively unstable and can degrade over time, leading to a decrease in activity. Furthermore, BTF has low aqueous solubility, making it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for research on BTF. One potential direction is to study the molecular targets of BTF and its mechanism of action in more detail. Another direction is to investigate the potential use of BTF in combination with other drugs for the treatment of cancer and inflammation. Furthermore, BTF could be studied for its potential use in the development of new antimicrobial agents. Finally, the synthesis of BTF derivatives with improved properties could be explored.
合成法
BTF can be synthesized through several methods, including the reaction of 2-butoxyaniline with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2-butoxyaniline with trifluoroacetyl chloride in the presence of a base, such as triethylamine. Both methods result in the formation of BTF with high yield and purity.
科学的研究の応用
BTF has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTF has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide |
|---|---|
分子式 |
C12H14F3NO2 |
分子量 |
261.24 g/mol |
IUPAC名 |
N-(2-butoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-2-3-8-18-10-7-5-4-6-9(10)16-11(17)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17) |
InChIキー |
WQOSVKMUYVFWDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(F)(F)F |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)